Phosphoramidic acid, ethyl-, methyl (2,4,5-trichlorophenyl) ester
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Overview
Description
Phosphoramidic acid, ethyl-, methyl (2,4,5-trichlorophenyl) ester is a chemical compound with the molecular formula C8H9Cl3NO3P and a molecular weight of 304.495 g/mol . This compound is part of the phosphoramides family, which are derivatives of phosphoric acid where the OH groups have been replaced with amino or R-substituted amino groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. it is likely that large-scale synthesis would follow similar principles to laboratory synthesis, with additional steps for purification and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Phosphoramidic acid, ethyl-, methyl (2,4,5-trichlorophenyl) ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction may produce simpler phosphoramides.
Scientific Research Applications
Phosphoramidic acid, ethyl-, methyl (2,4,5-trichlorophenyl) ester has several applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Industry: Utilized in the production of other chemical compounds and materials.
Mechanism of Action
The mechanism of action for phosphoramidic acid, ethyl-, methyl (2,4,5-trichlorophenyl) ester involves its interaction with molecular targets and pathways within biological systems The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects
Comparison with Similar Compounds
Similar Compounds
- Phosphoramidic acid, (2,4,5-trichlorophenyl) ethyl ester
- Phosphoramidic acid, N-ethyl-, methyl 2,4,5-trichlorophenyl ester
Uniqueness
Phosphoramidic acid, ethyl-, methyl (2,4,5-trichlorophenyl) ester is unique due to its specific ester configuration and the presence of the 2,4,5-trichlorophenyl group. This configuration may impart distinct chemical and biological properties compared to other phosphoramides.
Properties
CAS No. |
2213-84-5 |
---|---|
Molecular Formula |
C9H11Cl3NO3P |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
N-[methoxy-(2,4,5-trichlorophenoxy)phosphoryl]ethanamine |
InChI |
InChI=1S/C9H11Cl3NO3P/c1-3-13-17(14,15-2)16-9-5-7(11)6(10)4-8(9)12/h4-5H,3H2,1-2H3,(H,13,14) |
InChI Key |
GFUPZVAJBBMJEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCNP(=O)(OC)OC1=CC(=C(C=C1Cl)Cl)Cl |
Origin of Product |
United States |
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